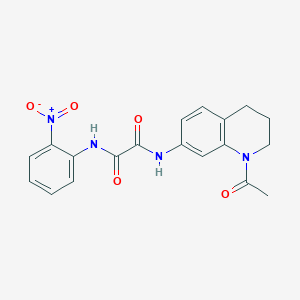
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide, commonly known as ADQNO, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various biological studies. ADQNO is a synthetic compound that belongs to the family of quinoline derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.
科学研究应用
ADQNO has been extensively studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, ADQNO has been shown to modulate the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This makes ADQNO a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, ADQNO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes ADQNO a potential candidate for the development of novel anticancer drugs.
作用机制
The mechanism of action of ADQNO involves the modulation of various signaling pathways in cells. ADQNO has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic transmission and plasticity. ADQNO has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
ADQNO has been shown to have various biochemical and physiological effects on cells. In neuronal cells, ADQNO has been shown to modulate the activity of glutamate receptors, leading to changes in synaptic transmission and plasticity. In cancer cells, ADQNO has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth.
实验室实验的优点和局限性
ADQNO has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its mechanism of action and potential applications in various research fields. However, there are also limitations to the use of ADQNO in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on ADQNO. One direction is to further investigate its potential applications in neuroscience and cancer research. Another direction is to study its long-term effects and potential toxicity in vivo. Additionally, there is a need for further optimization of the synthesis method of ADQNO to improve its yield and purity. Finally, there is a need for the development of novel derivatives of ADQNO that can be used in various research fields.
合成方法
The synthesis of ADQNO involves the reaction between 2-nitrobenzaldehyde and 1-acetyl-3,4-dihydro-2H-quinoline-7-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with oxalic acid to obtain ADQNO in high yield and purity. The synthesis of ADQNO is a complex process that requires careful attention to detail and precise control of reaction conditions.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-12(24)22-10-4-5-13-8-9-14(11-17(13)22)20-18(25)19(26)21-15-6-2-3-7-16(15)23(27)28/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNHMLBSWKKFIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)
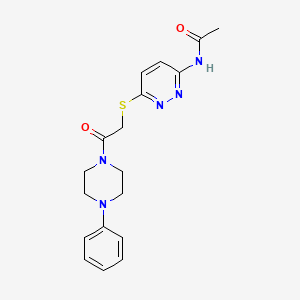
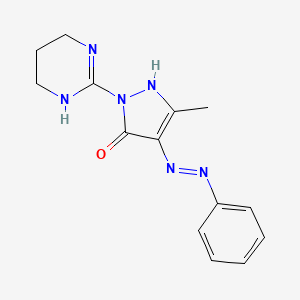
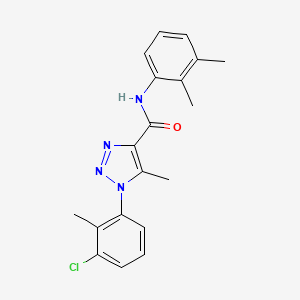
![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)
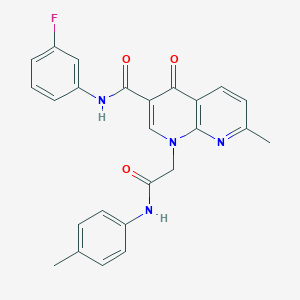
![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2386372.png)
![2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386374.png)
![N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2386375.png)

![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)
